2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide
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Overview
Description
2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpyrrole with a suitable aldehyde or ketone, followed by cyclization, can yield the desired compound. The reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structural properties make it useful in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and metabolism . Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar fused ring system but differs in its functional groups and biological activity.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit different biological activities.
Uniqueness
2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide is unique due to its specific structural features and the presence of a carboxamide group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-methyl-1,3-dihydropyrrolo[3,4-c]pyridine-1-carboxamide |
InChI |
InChI=1S/C9H11N3O/c1-12-5-6-4-11-3-2-7(6)8(12)9(10)13/h2-4,8H,5H2,1H3,(H2,10,13) |
InChI Key |
AYGDJNAPJQCTCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1C(=O)N)C=CN=C2 |
Origin of Product |
United States |
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